molecular formula C17H20BrNO5 B13836000 (4R)-Boc-4-(4-bromobenzyl)-Pyr-OBzl

(4R)-Boc-4-(4-bromobenzyl)-Pyr-OBzl

Cat. No.: B13836000
M. Wt: 398.2 g/mol
InChI Key: KFNRAELQSAGBGY-YNODCEANSA-N
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Description

(4R)-Boc-4-(4-bromobenzyl)-Pyr-OBzl (CAS: 401793-01-9) is a chiral pyrrolidine derivative functionalized with three key groups:

  • Boc (tert-butoxycarbonyl): A protective group for amines, enhancing stability during synthetic processes.
  • 4-Bromobenzyl: A brominated aromatic substituent, contributing steric bulk and electron-withdrawing effects.
  • Pyr-OBzl: Likely a benzyl-protected pyrrolidine moiety, influencing solubility and reactivity.

This compound is used in pharmaceutical and agrochemical research, particularly as an intermediate in synthesizing bioactive molecules. Its structural features, such as the stereochemistry at the 4-position and bromine substitution, are critical for its interactions with biological targets .

Properties

Molecular Formula

C17H20BrNO5

Molecular Weight

398.2 g/mol

IUPAC Name

(3R)-3-[(4-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C17H20BrNO5/c1-17(2,3)24-16(23)19-13(20)9-11(14(19)15(21)22)8-10-4-6-12(18)7-5-10/h4-7,11,14H,8-9H2,1-3H3,(H,21,22)/t11-,14?/m1/s1

InChI Key

KFNRAELQSAGBGY-YNODCEANSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C([C@@H](CC1=O)CC2=CC=C(C=C2)Br)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1C(C(CC1=O)CC2=CC=C(C=C2)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-Boc-4-(4-bromobenzyl)-Pyr-OBzl typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Protection of the amine group: The amine group of the pyrrolidine ring is protected using a tert-butoxycarbonyl (Boc) group.

    Introduction of the 4-bromobenzyl group: The 4-bromobenzyl group is introduced through a nucleophilic substitution reaction, where the bromine atom acts as a leaving group.

    Formation of the benzyl ester: The carboxylic acid group is esterified using benzyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4R)-Boc-4-(4-bromobenzyl)-Pyr-OBzl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

(4R)-Boc-4-(4-bromobenzyl)-Pyr-OBzl has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of protease inhibitors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4R)-Boc-4-(4-bromobenzyl)-Pyr-OBzl involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to the active site of enzymes or receptors, thereby blocking their activity. The presence of the Boc protecting group and the 4-bromobenzyl substituent enhances its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

Key Analogs :

(4R)-Boc-4-benzyl-Pyr-OBzl (CAS: 203645-44-7): Differs by lacking the bromine atom on the benzyl group.

1,3,4-Oxadiazole Derivatives (e.g., Compound 5g) : Share the 4-bromobenzylthio motif ().

Table 1: Structural and Functional Comparison
Property (4R)-Boc-4-(4-bromobenzyl)-Pyr-OBzl (4R)-Boc-4-benzyl-Pyr-OBzl Compound 5g (Oxadiazole)
Molecular Weight ~460 g/mol (estimated) ~380 g/mol (estimated) 464.3 g/mol
Substituent 4-Bromobenzyl Benzyl 4-Bromobenzylthio
Lipophilicity (LogP) Higher (bromine increases logP) Lower 4.2 (calculated)
Bioactivity Not directly reported Not directly reported Herbicidal (bleaching)
Reactivity Enhanced electrophilicity due to Br Moderate Reacts 3× faster

Impact of Bromine Substitution

The 4-bromobenzyl group confers distinct advantages:

  • Steric and Electronic Effects : Bromine’s electron-withdrawing nature polarizes the benzyl group, enhancing electrophilic reactivity. This is critical in nucleophilic substitution or coupling reactions .
  • Biological Interactions : In compound 5g (), the 4-bromobenzylthio group facilitated strong binding to succinate dehydrogenase (SDH) via hydrophobic interactions and halogen bonding, mimicking the lead fungicide penthiopyrad . This suggests that bromine in this compound may similarly enhance target engagement.

Role of the Boc Protecting Group

Compared to analogs with alternative protecting groups (e.g., CBZ or Fmoc), the Boc group offers:

  • Acid-Labile Stability : Easily removed under mild acidic conditions, minimizing side reactions.
  • Steric Shielding : Protects the pyrrolidine nitrogen during synthetic steps, improving yield .

Research Findings and Implications

  • Drug Design : The Boc-protected pyrrolidine scaffold is a versatile building block for protease inhibitors or kinase modulators, where stereochemistry and substituent effects dictate potency .

Notes

Limitations : Direct comparative studies on this compound are scarce; inferences are drawn from structurally related compounds.

Molecular Modeling : Docking studies (e.g., compound 5g with SDH) suggest bromine’s role in stabilizing ligand-target complexes, a principle applicable to the target compound .

Synthetic Recommendations : Prioritize brominated analogs for reactions requiring enhanced electrophilicity or bioactivity.

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